molecular formula C12H10N4O6 B3252183 Ethyl 4-nitro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate CAS No. 21443-85-6

Ethyl 4-nitro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B3252183
CAS No.: 21443-85-6
M. Wt: 306.23 g/mol
InChI Key: UVXYACGVTRGWQN-UHFFFAOYSA-N
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Description

Ethyl 4-nitro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is an aromatic nitro compound that serves as a versatile chemical scaffold in medicinal chemistry and drug discovery research. Compounds within this structural class, characterized by a phenylpyrazole core, have been identified as inhibitors of phosphodiesterase 4 (PDE4) isoenzymes . The PDE4 family plays a critical role in hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP), a key regulator of numerous physiological processes . By modulating this pathway, researchers can investigate downstream effects in various inflammatory and central nervous system pathways. The specific substitution pattern of nitro groups on both the pyrazole and phenyl rings makes this compound a valuable intermediate for structure-activity relationship (SAR) studies. Scientists utilize this scaffold to explore selective targeting of PDE subtypes and to develop novel therapeutic agents for conditions where PDE activity is dysregulated . Its structure is also a key starting point for the synthesis of more complex molecules in organic chemistry and pharmaceutical development.

Properties

IUPAC Name

ethyl 4-nitro-1-(4-nitrophenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O6/c1-2-22-12(17)11-10(16(20)21)7-14(13-11)8-3-5-9(6-4-8)15(18)19/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXYACGVTRGWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-nitro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of an acid catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-nitro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Aqueous acid or base, typically under reflux conditions.

Major Products Formed

    Reduction: Ethyl 4-amino-1-(4-aminophenyl)-1H-pyrazole-3-carboxylate.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Hydrolysis: 4-nitro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Ethyl 4-nitro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 4-nitro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (SI-51)

  • Molecular Formula : C₁₂H₁₁N₃O₄
  • Molecular Weight : 261.24 g/mol
  • Key Differences : Lacks the nitro group at pyrazole position 4.
  • Synthesis: Synthesized from 4’-nitroacetophenone via cyclization, yielding 52% as a yellow solid .
  • Applications : Used as a precursor for carboxylic acid derivatives (e.g., 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid) in enzyme inhibition studies .

Ethyl 4-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

  • Molecular Formula : C₁₂H₁₁N₃O₄
  • Molecular Weight : 289.24 g/mol
  • Key Differences : Replaces the nitro group at position 4 with a hydroxyl group.
  • Applications : Hydroxyl substitution may enhance solubility and hydrogen-bonding interactions, making it relevant in medicinal chemistry .

Ethyl 4-nitro-1H-pyrazole-3-carboxylate

  • Molecular Formula : C₆H₇N₃O₄
  • Molecular Weight : 185.14 g/mol
  • Key Differences : Lacks the 4-nitrophenyl substituent, reducing steric bulk and aromatic interactions.
  • Applications : Simpler structure used in heterocyclic synthesis and coordination chemistry .

Physicochemical and Functional Properties

Compound Nitro Groups Solubility Trends Reactivity Highlights
Ethyl 4-nitro-1-(4-nitrophenyl)-pyrazole 2 (positions 1,4) Low (non-polar solvents) High electrophilicity for nucleophilic substitutions
SI-51 1 (position 1) Moderate Ester hydrolysis to carboxylic acid
Ethyl 4-hydroxy analog 1 (position 1) Higher (polar solvents) Hydroxyl group enables hydrogen bonding

Crystallographic and Computational Insights

  • DFT Studies: Analogous compounds (e.g., Ethyl 4-(cyclohexylcarbamoyl)-5-amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate) have been optimized using B3LYP/6-31G(d) methods to predict electronic properties and reactivity .

Biological Activity

Ethyl 4-nitro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS No. 21443-85-6) is a synthetic organic compound belonging to the pyrazole class, characterized by its unique functional groups, including two nitro groups and an ethyl ester. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₀N₄O₆
  • Molecular Weight : 306.23 g/mol
  • CAS Number : 21443-85-6

The structure features a pyrazole ring with nitro substituents that enhance its reactivity and biological activity. The presence of the ethyl ester group allows for further chemical modifications, making it a versatile candidate in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions, leading to the formation of the pyrazole ring through cyclization. This process can be optimized using various solvents and catalysts to enhance yield and purity .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various pyrazole derivatives, including this compound. The compound has shown significant activity against a range of pathogens:

  • Minimum Inhibitory Concentration (MIC) : Studies reported MIC values as low as 0.22 to 0.25 μg/mL for certain derivatives, indicating potent antimicrobial effects .
  • Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways, although specific mechanisms for this compound remain to be fully elucidated.
Pathogen TestedMIC (μg/mL)
Staphylococcus aureus0.22
Staphylococcus epidermidis0.25

Anticancer Activity

The anticancer properties of this compound have also been explored:

  • Cell Lines : This compound exhibits cytotoxic effects against various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancer cells .
  • Mechanisms of Action : The anticancer activity may be attributed to several mechanisms such as:
    • Inhibition of topoisomerase enzymes.
    • Alkylation of DNA.
    • Disruption of tubulin polymerization .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives:

Compound NameKey FeaturesBiological Activity
4-Nitrophenyl-1H-pyrazole-3-carboxylateLacks ethyl esterModerate antibacterial properties
Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylateSimilar structure, different substitutionLimited anticancer activity
4-Nitrophenyl-1H-pyrazole-3-carboxylic acidCarboxylic acid analogLower overall activity

Case Studies

In a recent study focusing on the biological evaluation of pyrazole derivatives, this compound was highlighted for its promising results in inhibiting cancer cell proliferation and exhibiting antimicrobial effects against resistant strains . The study employed both in vitro assays and molecular modeling to predict interactions with biological targets.

Q & A

Q. What are the common synthetic routes for preparing ethyl 4-nitro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters. For example, a multi-step protocol may start with the formation of a pyrazole core via condensation of 4-nitrophenylhydrazine with ethyl acetoacetate derivatives under acidic conditions, followed by nitration at the 4-position of the pyrazole ring. Key parameters include temperature control (reflux in ethanol or THF) and stoichiometric ratios of nitrating agents (e.g., HNO₃/H₂SO₄) to ensure regioselectivity .
  • Optimization Strategies :
  • Use polar aprotic solvents (e.g., DMF) to enhance nitro group incorporation.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).
Synthetic MethodYield (%)Key ConditionsReference
Cyclocondensation65–75Reflux in ethanol, 12 h
Nitration Post-Functionalization50–60HNO₃/H₂SO₄, 0°C to RT

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
  • X-ray Crystallography : Resolves bond lengths, angles, and nitro group orientation. For example, the dihedral angle between the pyrazole and nitrophenyl rings is critical for assessing planarity .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., ester carbonyl at ~165 ppm, nitro groups at ~150 ppm) .
  • FT-IR : Confirms nitro (1520–1350 cm⁻¹) and ester (1720 cm⁻¹) functional groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Based on GHS classification ():
  • Hazards : Acute toxicity (oral), skin/eye irritation, respiratory sensitization.
  • PPE : Nitrile gloves, lab coat, safety goggles, and N95 masks.
  • Engineering Controls : Use fume hoods for synthesis and avoid aerosol formation during weighing .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of nitro groups in the compound’s reactivity and biological activity?

  • Methodological Answer :
  • Kinetic Studies : Compare reaction rates of nitro-substituted vs. non-nitro analogs in nucleophilic substitution or redox reactions.
  • DFT Calculations : Model electron-withdrawing effects of nitro groups on aromatic ring electron density and HOMO-LUMO gaps .
  • Isotopic Labeling : Track nitro group reduction pathways using ¹⁵N-labeled compounds .

Q. What strategies validate contradictory reports on the compound’s antimicrobial activity?

  • Methodological Answer :
  • Standardized Assays : Replicate MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using CLSI guidelines.
  • Synergistic Studies : Test combinations with known antibiotics (e.g., β-lactams) to identify potentiation effects .
  • Resistance Profiling : Perform genomic sequencing of resistant mutants to pinpoint target mutations .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., kinases)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets of kinases (e.g., EGFR).
  • MD Simulations : Run 100-ns trajectories to assess binding stability and key residue interactions (e.g., hydrogen bonds with Lys721) .
  • QSAR Models : Corporate nitro group electronegativity and logP values to predict activity across analogs .

Q. What analytical techniques resolve discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₂H₁₀N₄O₆) and rule out impurities.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • Cross-Validation : Compare data with structurally related compounds (e.g., ethyl 1-(4-chlorophenyl) analogs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-nitro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
Reactant of Route 2
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Ethyl 4-nitro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

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